REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[C:7]([CH3:12])[CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=[O:13])[CH:3]=1.[N+:14]([O-])([OH:16])=[O:15]>C(O)(=O)C>[OH:1][C:2]1[C:11]2[C:6](=[C:7]([CH3:12])[CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=[O:13])[C:3]=1[N+:14]([O-:16])=[O:15]
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Name
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|
Quantity
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1.63 g
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Type
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reactant
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Smiles
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OC1=CC(NC2=C(C=CC=C12)C)=O
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Name
|
|
Quantity
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2.5 mL
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Type
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reactant
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Smiles
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[N+](=O)(O)[O-]
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Name
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|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to precipitate the yellow nitro derivative
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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ADDITION
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Details
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ethanol was added
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Type
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FILTRATION
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Details
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the solid filtered
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Type
|
WASH
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Details
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washed well with ethanol
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Type
|
CUSTOM
|
Details
|
On drying in vacuo over P2O5NaOH it
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Name
|
|
Type
|
|
Smiles
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OC1=C(C(NC2=C(C=CC=C12)C)=O)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |